
N-(2-acetylphenyl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)-3-methylbenzamide, commonly known as N-phenacyl-3-methylbenzamide (NMPB), is a chemical compound that has gained significant attention in scientific research due to its diverse applications. NMPB is a benzamide derivative that is synthesized through a multi-step process, and its unique chemical properties make it an ideal candidate for various scientific applications.
作用机制
N-(2-acetylphenyl)-3-methylbenzamide acts as a fluorescent probe by selectively binding to metal ions and producing a fluorescent signal. The binding of this compound to metal ions induces a conformational change that results in an increase in the fluorescence intensity of the probe. This mechanism of action makes this compound an ideal candidate for detecting metal ions in biological systems.
Biochemical and physiological effects:
This compound has been shown to have minimal biochemical and physiological effects in laboratory experiments. This makes it an ideal candidate for use in biological systems where the introduction of foreign compounds can have adverse effects on the system being studied.
实验室实验的优点和局限性
One of the significant advantages of using N-(2-acetylphenyl)-3-methylbenzamide in laboratory experiments is its high selectivity for metal ions. This allows for the detection of specific metal ions in biological systems, which can provide valuable insights into the function of these ions in biological processes. However, one of the limitations of using this compound is its sensitivity to pH changes, which can affect the fluorescence intensity of the probe.
未来方向
There are several future directions for the use of N-(2-acetylphenyl)-3-methylbenzamide in scientific research. One potential application is the use of this compound as a diagnostic tool for the detection of metal ion imbalances in biological systems. Additionally, this compound could be used as a tool for studying the role of metal ions in disease processes, such as neurodegenerative diseases. Finally, the development of new derivatives of this compound could lead to the discovery of new fluorescent probes with unique selectivity and sensitivity for metal ions.
Conclusion:
In conclusion, this compound (this compound) is a chemical compound that has gained significant attention in scientific research due to its diverse applications. This compound is synthesized through a multi-step process and has been extensively studied for its applications as a fluorescent probe for the detection of metal ions. The mechanism of action of this compound involves the selective binding of metal ions, resulting in an increase in the fluorescence intensity of the probe. This compound has minimal biochemical and physiological effects in laboratory experiments, making it an ideal candidate for use in biological systems. Finally, there are several future directions for the use of this compound in scientific research, including its use as a diagnostic tool and the development of new derivatives with unique properties.
合成方法
The synthesis of N-(2-acetylphenyl)-3-methylbenzamide involves several steps, starting with the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting product is then reacted with N-(2-acetylphenyl) amine in the presence of triethylamine to produce this compound. The final product is purified through column chromatography to obtain a pure form of this compound.
科学研究应用
N-(2-acetylphenyl)-3-methylbenzamide has been extensively studied for its diverse applications in scientific research. One of the most significant applications of this compound is as a fluorescent probe for the detection of metal ions. This compound has a unique chemical structure that allows it to selectively bind to metal ions, making it an ideal candidate for detecting metal ions in biological systems.
属性
分子式 |
C16H15NO2 |
|---|---|
分子量 |
253.29 g/mol |
IUPAC 名称 |
N-(2-acetylphenyl)-3-methylbenzamide |
InChI |
InChI=1S/C16H15NO2/c1-11-6-5-7-13(10-11)16(19)17-15-9-4-3-8-14(15)12(2)18/h3-10H,1-2H3,(H,17,19) |
InChI 键 |
SBDQFTUYBJXPTH-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)C |
规范 SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC=C2C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[5-(allyloxy)-2-methyl-1-phenyl-1H-indol-3-yl]ethanone](/img/structure/B271416.png)
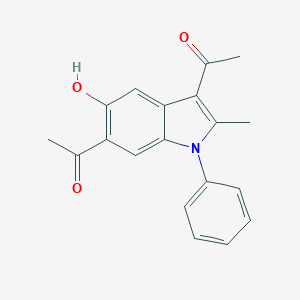
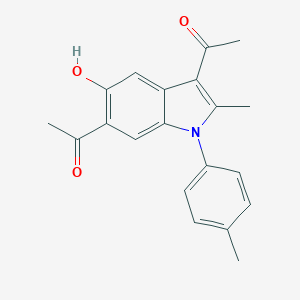
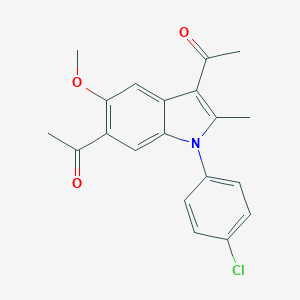

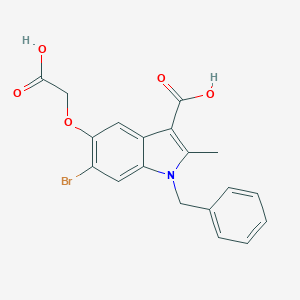
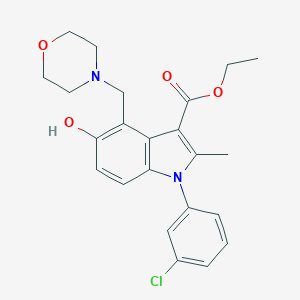
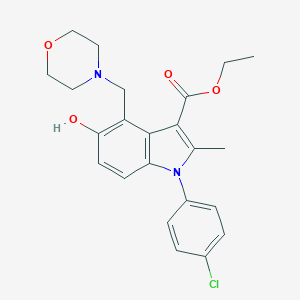

![(8-benzoyl-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-6-yl)acetic acid](/img/structure/B271437.png)

![4-amino-3,6-diethyl-2,5-dioxo-3,5,6,7,8,9-hexahydro-2H-cyclopenta[c][2,7]naphthyridine-1-carbonitrile](/img/structure/B271458.png)
![1-Amino-2,11-diethyl-3,12-dioxo-2,3,5,6,11,12-hexahydronaphtho[1,2-c][2,7]naphthyridine-4-carbonitrile](/img/structure/B271459.png)
![1-Amino-6-(4-chlorophenyl)-2,7-diethyl-3,8-dioxo-2,3,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B271461.png)